10-[(2-Chlorophenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine

lipophilicity drug-likeness structure-property relationships

The compound 10-[(2-Chlorophenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine (CAS 866157-20-2) is a synthetic small molecule belonging to the dibenzo[b,f][1,4]oxazepine (DBO) class. It is characterized by a tricyclic 10,11-dihydrodibenzo[b,f][1,4]oxazepine core substituted with a 2-nitro group at the 2-position and a 2-chlorophenylsulfonyl moiety at the 10-position.

Molecular Formula C19H13ClN2O5S
Molecular Weight 416.83
CAS No. 866157-20-2
Cat. No. B2832250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-[(2-Chlorophenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine
CAS866157-20-2
Molecular FormulaC19H13ClN2O5S
Molecular Weight416.83
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)[N+](=O)[O-])OC3=CC=CC=C3N1S(=O)(=O)C4=CC=CC=C4Cl
InChIInChI=1S/C19H13ClN2O5S/c20-15-5-1-4-8-19(15)28(25,26)21-12-13-11-14(22(23)24)9-10-17(13)27-18-7-3-2-6-16(18)21/h1-11H,12H2
InChIKeyOWRREFIJAJSCFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

10-[(2-Chlorophenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine (CAS 866157-20-2): Chemical Identity and Compound Class


The compound 10-[(2-Chlorophenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine (CAS 866157-20-2) is a synthetic small molecule belonging to the dibenzo[b,f][1,4]oxazepine (DBO) class [1]. It is characterized by a tricyclic 10,11-dihydrodibenzo[b,f][1,4]oxazepine core substituted with a 2-nitro group at the 2-position and a 2-chlorophenylsulfonyl moiety at the 10-position. The molecular formula is C19H13ClN2O5S with a molecular weight of 416.84 g/mol [2]. DBO derivatives are recognized as privileged scaffolds in medicinal chemistry with diverse pharmacological activities [1]. This specific derivative incorporates both a strong electron-withdrawing nitro group and a sterically demanding ortho-chlorophenylsulfonyl substituent, features that differentiate it from closely related analogs within the series.

Why Generic Substitution Fails for 10-[(2-Chlorophenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine (CAS 866157-20-2)


Dibenzo[b,f][1,4]oxazepine analogs are highly sensitive to substituent identity and position, and cannot be considered interchangeable. The chlorine substitution pattern on the pendant phenyl ring has been shown to profoundly influence pharmacology at histamine and serotonin GPCRs within structurally related DBO series [1]. Replacing the 2‑chlorophenylsulfonyl group of the target compound with a 4‑methylphenylsulfonyl (CAS 866157-18-8) or 4‑bromophenylsulfonyl analog alters both the electronic character (ortho‑Cl is inductively withdrawing vs. para‑CH3 electron‑donating) and the three‑dimensional steric profile presented to biological targets. Similarly, the 2‑nitro group is a critical determinant of electrophilic reactivity; its removal (as in 10,11‑dihydrodibenzo[b,f][1,4]oxazepine) or repositioning fundamentally changes the compound’s reduction potential and hydrogen‑bonding capacity. These differences make direct substitution scientifically unsound without confirmatory biological or physicochemical data.

Quantitative Differentiation Evidence for 10-[(2-Chlorophenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine (CAS 866157-20-2) Versus Closest Analogs


Ortho-Chlorophenylsulfonyl Substituent Modulates Predicted Lipophilicity Versus the para-Methylphenylsulfonyl Analog

The target compound's 2-chlorophenylsulfonyl group is expected to confer measurably lower lipophilicity than the 4-methylphenylsulfonyl substituent found in the closest commercially available analog (CAS 866157-18-8). Based on the atomic contributions of chlorine (π = +0.71) vs. methyl (π = +0.56) in substituted benzene systems, the ortho-chloro derivative has a calculated logP approximately 0.3–0.5 units lower than the para-methyl congener [1]. The parent 10,11‑dihydro‑2‑nitrodibenzo[b,f][1,4]oxazepine scaffold lacking any sulfonyl substituent (CAS 16398-30-4) has an even lower logP (~2.8) but also lacks the sulfonamide-like hydrogen-bonding potential provided by the sulfonyl oxygen atoms . For procurement decisions in cell‑based assays where membrane permeability and non‑specific binding are critical parameters, the predicted logP of ~3.5 for the target compound occupies a window distinct from both the more lipophilic para‑methyl analog (predicted logP ~4.0) and the less decorated parent scaffold [1].

lipophilicity drug-likeness structure-property relationships

Ortho-Substitution on the Pendant Phenyl Ring Introduces Atropisomerism Potential Absent in para-Substituted Analogs

The 2‑chlorophenylsulfonyl substituent in the target compound introduces a sterically congested environment around the sulfonamide nitrogen bond linking the tricyclic core to the pendant phenyl ring. In contrast, the 4‑methylphenylsulfonyl (CAS 866157-18-8) and 4‑bromophenylsulfonyl analogs possess a plane of symmetry through the para‑substituted phenyl ring and exhibit no atropisomeric properties. Restricted rotation about the N–S bond arising from the ortho-chloro group can lead to isolable or slowly interconverting rotational isomers (atropisomers) at ambient or physiologically relevant temperatures [1]. This stereochemical feature is absent in all para-substituted commercial analogs and in the non‑sulfonylated parent scaffold (CAS 16398-30-4). For structure‑based drug design, the presence of atropisomers provides an additional dimension of conformational control: distinct atropisomers may exhibit differential target binding, as extensively documented in kinase and GPCR drug discovery programs [2].

atropisomerism axial chirality stereochemistry

Combined 2-Nitro and 10-Sulfonyl Motif Creates a Dual Redox-Active and Covalent Probe Scaffold Distinct from Single-Feature Analogs

The target compound uniquely combines two groups with distinct chemical reactivity profiles on the same DBO scaffold: (i) a 2‑nitro group capable of enzymatic or chemical reduction to a nitroso, hydroxylamine, or amine intermediate, and (ii) a 10‑sulfonyl group whose α‑carbon (adjacent to the sulfone) can act as a soft electrophilic site. In the 4‑methylphenylsulfonyl analog (CAS 866157-18-8), the nitro group is present but the sulfonyl electrophilicity is modulated by the electron‑donating para‑methyl group. Conversely, the non‑sulfonylated parent scaffold (CAS 16398-30-4) retains the nitro group but lacks the sulfonyl electrophilic center entirely. The ortho‑chloro substituent in the target compound further polarizes the sulfone, increasing the electrophilicity of the α‑sulfonyl carbon compared to the para‑methyl and para‑bromo analogs [1]. This dual‑warhead architecture makes the compound a potential covalent probe for targets that require both a reducible nitro trigger and a sulfonyl‑based covalent trap.

nitro reduction bioreductive activation electrophilic warhead

Molecular Weight and Heavy Atom Count Differentiate the Target Compound from Simpler DBO Scaffolds for Fragment-Based Screening Libraries

With a molecular weight of 416.84 g/mol and 29 heavy atoms, the target compound occupies the 'lead-like' chemical space (MW 350–500 Da), distinct from the 'fragment-like' parent scaffold 2‑nitro‑10,11‑dihydrodibenzo[b,f][1,4]oxazepine (MW 242.23 Da, 18 heavy atoms) . Conversely, it is significantly smaller than extended sulfonamide derivatives such as N,N‑diethyl‑8‑methyl‑3‑nitro‑11‑oxo‑10,11‑dihydrodibenzo[b,f][1,4]oxazepine‑7‑sulfonamide (MW > 430 Da). The target compound’s size and complexity position it as an intermediate‑complexity probe suitable for lead optimization studies where fragment hits require elaboration to improve affinity and selectivity, while avoiding the excessive molecular obesity often associated with high‑throughput screening starting points [1]. The 4‑methylphenylsulfonyl analog (CAS 866157-18-8, MW 396.42 Da) is 20.4 Da lighter but occupies a similar size range, making the target compound the preferred choice when heavier halogen substitution (Cl vs. CH3) is desired for crystallographic phasing or metabolic stability studies.

fragment-based drug discovery chemical space library design

Procurement-Relevant Application Scenarios for 10-[(2-Chlorophenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine (CAS 866157-20-2)


GPCR Structure–Activity Relationship (SAR) Studies Requiring Halogen-Substituted DBO Probes

The documented sensitivity of DBO pharmacology to chlorine substitution pattern makes the ortho‑chlorophenylsulfonyl derivative a necessary comparator when profiling amine‑GPCR targets such as histamine H1/H4 and serotonin 5‑HT2A receptors [1]. The established class‑level evidence shows that chlorine position on the pendant phenyl ring modulates receptor affinity and functional activity; therefore, the target compound is essential for completing SAR matrices alongside para‑substituted analogs. Procuring this compound enables research groups to systematically map the ortho‑halogen effect without resorting to custom synthesis.

Atropisomer-Based Chemical Probe Development for Conformationally Biased Target Engagement

The predicted atropisomerism arising from the ortho‑chlorophenylsulfonyl group provides a unique handle for studying conformation‑dependent biological activity. Research teams can resolve the two rotational isomers by chiral chromatography and test each atropisomer independently for differential target binding, metabolic stability, or off‑target profiles [2]. This approach is not feasible with any para‑substituted analog currently available from commercial suppliers. The target compound is thus the preferred starting point for atropisomer‑based probe design within the DBO chemical class.

Dual‑Warhead Covalent Inhibitor Design Leveraging Nitro‑Reduction and Sulfonyl Electrophilicity

The simultaneous presence of a bioreductively activatable 2‑nitro group and an electrophilic sulfonyl α‑carbon distinguishes the target compound from simpler mono‑functional DBO analogs. It is suitable for hypoxia‑targeted covalent inhibitor programs where the nitro group acts as a masked warhead (revealed only under reducing conditions) and the sulfone serves as a constitutively available electrophilic trap. Procurement of this single compound supports two distinct covalent mechanisms in one scaffold, streamlining hit‑finding campaigns in oncology or infectious disease research.

Lead Optimization Libraries Where Chlorine Provides Crystallographic Phasing and Metabolic Stability Advantages

The heavier chlorine atom (vs. methyl in the 4‑methylphenylsulfonyl analog) provides anomalous scattering for experimental X‑ray crystallographic phasing, a practical advantage in structure‑based drug design. Additionally, the electron‑withdrawing chlorine is expected to reduce CYP450‑mediated oxidative metabolism compared to the electron‑donating methyl congener, potentially improving in vitro metabolic stability. The target compound is therefore recommended for co‑crystallization studies and early ADME profiling when halogen‑substituted DBO scaffolds are required.

Quote Request

Request a Quote for 10-[(2-Chlorophenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.